5,6-dimethyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups at the 5 and 6 positions, and a pyridin-3-yl group attached to the nitrogen atom of the carboxamide group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the pyrimidine derivative with pyridin-3-ylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 5,6-dimethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 5,6-dimethyl-N-(pyridin-3-yl)pyrimidine-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine and carboxamide structure but with different substitution patterns.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds share the pyrimidine core but have additional fused rings.
Uniqueness
5,6-Dimethyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a pyrimidine ring with methyl and pyridin-3-yl groups makes it a versatile scaffold for various applications.
Properties
IUPAC Name |
5,6-dimethyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-9(2)14-7-15-11(8)12(17)16-10-4-3-5-13-6-10/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGNTBSAVGCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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